1-(4-(p-Tolyloxy)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(p-Tolyloxy)phenyl)ethanamine is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol It is a derivative of ethanamine, featuring a phenyl ring substituted with a p-tolyloxy group
Vorbereitungsmethoden
The synthesis of 1-(4-(p-Tolyloxy)phenyl)ethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of p-tolyl ether followed by reduction and amination . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(4-(p-Tolyloxy)phenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(4-(p-Tolyloxy)phenyl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(4-(p-Tolyloxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The exact pathways can vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-(p-Tolyloxy)phenyl)ethanamine can be compared with similar compounds such as:
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- 1-(4-(4-Bromophenoxy)phenyl)ethanamine
- 1-(4-(4-Chlorophenoxy)phenyl)ethanamine These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and applications .
Eigenschaften
Molekularformel |
C15H17NO |
---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
1-[4-(4-methylphenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C15H17NO/c1-11-3-7-14(8-4-11)17-15-9-5-13(6-10-15)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI-Schlüssel |
BYALPFZCZNURCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.